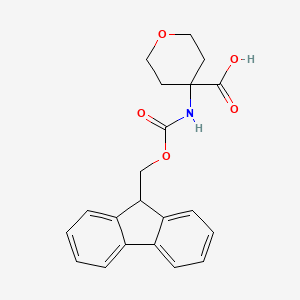

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic amino acid derivatives. The official IUPAC name is designated as 4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid, which reflects the substitution pattern and functional group arrangement within the molecular framework. This nomenclature system effectively communicates the presence of the fluorenylmethoxycarbonyl protecting group attached to the amino functionality at the 4-position of the tetrahydropyran ring, alongside the carboxylic acid group at the same carbon center.

The compound is systematically cataloged under Chemical Abstracts Service registry number 285996-72-7, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound through various synonymous designations, including Fmoc-4-amino-tetrahydropyran-4-carboxylic acid and Fmoc-ThpGly-OH, which are commonly employed in peptide synthesis literature. The International Chemical Identifier (InChI) string for this compound is InChI=1S/C21H21NO5/c23-19(24)21(9-11-26-12-10-21)22-20(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24), providing a standardized representation of its molecular structure.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as C1COCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, which encodes the structural connectivity in a linear format suitable for computational applications. The InChI Key FBTUQOKQROVXAO-UHFFFAOYSA-N serves as a fixed-length hash representation derived from the full InChI string, facilitating rapid database searches and structural comparisons. These systematic identifiers collectively ensure unambiguous identification of the compound across various chemical databases and research applications.

Molecular Architecture: Fmoc-ThpGly-OH Stereochemical Configuration

The molecular architecture of this compound encompasses a distinctive structural framework characterized by the integration of a tetrahydropyran ring system with a quaternary carbon center bearing both amino and carboxylic acid functionalities. The compound exhibits a molecular formula of C21H21NO5 with a molecular weight of 367.4 grams per mole, indicating a relatively complex organic structure suitable for specialized synthetic applications. The tetrahydropyran ring adopts a chair conformation, which is energetically favorable and provides structural stability to the overall molecular framework.

The fluorenylmethoxycarbonyl protecting group represents a critical component of the molecular architecture, serving both as a protecting group for the amino functionality and as a structural element that influences the compound's physical and chemical properties. This protecting group is strategically positioned to allow for selective deprotection under specific reaction conditions while maintaining the integrity of other functional groups within the molecule. The fluorene moiety contributes significantly to the compound's molecular weight and provides enhanced stability through aromatic stabilization effects.

Stereochemical considerations play a crucial role in the molecular architecture of this compound, particularly regarding the quaternary carbon center at the 4-position of the tetrahydropyran ring. The spatial arrangement of substituents around this carbon center influences the compound's reactivity patterns and its ability to participate in stereoselective transformations. Computational studies have suggested that the preferred conformation of the tetrahydropyran ring minimizes steric interactions between the bulky fluorenylmethoxycarbonyl group and the carboxylic acid functionality, resulting in a stable three-dimensional structure.

The physicochemical properties of the compound reflect its complex molecular architecture, with a predicted boiling point of 609.9 ± 55.0 degrees Celsius and a predicted density of 1.35 ± 0.1 grams per cubic centimeter. The predicted acidity constant (pKa) value of 3.69 ± 0.20 indicates the compound exhibits acidic behavior typical of carboxylic acid derivatives, with the electron-withdrawing effects of the protecting group and the tetrahydropyran ring system influencing the ionization behavior. These properties collectively contribute to the compound's utility in synthetic applications and its behavior under various reaction conditions.

Comparative Analysis with Related Tetrahydropyranyl-Carboxylic Acid Derivatives

The comparative analysis of this compound with related tetrahydropyranyl-carboxylic acid derivatives reveals significant structural and functional relationships that illuminate the compound's unique properties and applications. The unprotected analog, 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Chemical Abstracts Service registry number 39124-20-4), serves as the fundamental structural core from which the fluorenylmethoxycarbonyl-protected derivative is synthesized. This parent compound exhibits a molecular weight of 145.16 grams per mole and demonstrates markedly different physical properties, including a higher melting point of greater than 265 degrees Celsius with decomposition, reflecting the absence of the bulky protecting group.

The tert-butoxycarbonyl-protected analog, 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (Chemical Abstracts Service registry number 172843-97-9), provides an instructive comparison for understanding protecting group effects on molecular properties. This compound, with molecular formula C11H19NO5 and molecular weight 245.27 grams per mole, demonstrates how different protecting groups influence the overall molecular architecture and synthetic utility. The tert-butoxycarbonyl group, being significantly smaller than the fluorenylmethoxycarbonyl group, results in different steric requirements and deprotection conditions, making it suitable for alternative synthetic strategies.

Research into chiral variants of tetrahydropyranyl amino acid derivatives has revealed the importance of stereochemical considerations in this compound class. Studies on (3S,4R)-4-amino-3-hydroxytetrahydropyran and related stereoisomers have demonstrated their significance as chiral drug intermediates in pharmaceutical development. These compounds, containing two chiral centers, exhibit enhanced biological activity compared to their non-chiral analogs and have found applications in the development of treatments for pulmonary arterial hypertension, Alzheimer's disease, and various cancer types. The synthetic challenges associated with preparing these chiral derivatives highlight the importance of protecting group strategies and stereoselective synthetic methodologies.

Computational modeling studies comparing various tetrahydropyranyl-carboxylic acid derivatives have provided insights into conformational preferences and reactivity patterns. The tetrahydropyran ring system consistently adopts chair conformations across different derivatives, with substituent effects influencing the relative stability of different conformers. In collagen-mimetic peptide applications, tetrahydropyranyl amino acid derivatives have demonstrated unique properties in stabilizing triple-helix structures, with thermal melting temperatures varying significantly based on the specific derivative employed. These studies have revealed that the fluorenylmethoxycarbonyl-protected derivative exhibits enhanced solubility in organic solvents compared to unprotected analogs, facilitating its incorporation into peptide synthesis protocols.

The synthetic accessibility of related tetrahydropyranyl derivatives varies considerably based on the protecting group strategy employed. While the fluorenylmethoxycarbonyl derivative requires sophisticated synthetic procedures involving fluorenylmethyl chloroformate, simpler analogs such as the hydrochloride salt of 4-aminotetrahydro-2H-pyran-4-carboxylic acid can be prepared through more direct routes involving hydrazine reduction followed by acid treatment. The choice of protecting group strategy significantly influences the overall synthetic efficiency and the range of subsequent transformations that can be performed on the resulting derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |

|---|---|---|---|---|

| This compound | 285996-72-7 | C21H21NO5 | 367.4 | Fluorenylmethoxycarbonyl protection |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 39124-20-4 | C6H11NO3 | 145.16 | Unprotected amino group |

| 4-(Boc-amino)tetrahydropyran-4-carboxylic acid | 172843-97-9 | C11H19NO5 | 245.27 | tert-Butoxycarbonyl protection |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | C6H12ClNO3 | 181.62 | Hydrochloride salt form |

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-19(24)21(9-11-26-12-10-21)22-20(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTUQOKQROVXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373233 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285996-72-7 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The preparation of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following key steps:

- Starting Material: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (unprotected amino acid derivative)

- Protecting Group Introduction: Reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group

- Solvent: Polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF)

- Base: Mild bases like sodium bicarbonate or triethylamine to neutralize HCl formed during the reaction

- Temperature: 0°C to room temperature to prevent decomposition of sensitive intermediates

- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity

$$

\text{4-Aminotetrahydro-2H-pyran-4-carboxylic acid} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM or DMF, 0°C to RT}} \text{this compound}

$$

Detailed Procedure

Dissolution: Dissolve 4-aminotetrahydro-2H-pyran-4-carboxylic acid in dry DCM or DMF under inert atmosphere (argon or nitrogen) to prevent moisture interference.

Base Addition: Add a stoichiometric amount of base (e.g., triethylamine) to the solution to neutralize the HCl generated.

Fmoc-Cl Addition: Slowly add Fmoc-Cl dissolved in the same solvent at 0°C with stirring to control the reaction rate and minimize side reactions.

Reaction Time: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

Workup: Quench the reaction by adding water, extract the product into an organic phase (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure Fmoc-protected amino acid.

Industrial and Scale-Up Considerations

- Optimization: Industrial synthesis optimizes solvent choice, base equivalents, temperature, and reaction time to maximize yield (>70%) and purity (>95%).

- Purification: Crystallization or preparative HPLC may be employed for large-scale purification.

- Storage: The product is hygroscopic and sensitive to oxidation; it is stored under inert atmosphere at low temperature (-20°C) in amber containers.

Stock Solution Preparation Data

For practical laboratory use, stock solutions of the compound are prepared at various concentrations. The following table summarizes the volumes of solvent required to prepare stock solutions of different molarities from given masses of the compound (molecular weight 367.4 g/mol):

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 2.72 | 0.54 | 0.27 |

| 5 mg | 13.61 | 2.72 | 1.36 |

| 10 mg | 27.22 | 5.44 | 2.72 |

Note: Volumes calculated based on molecular weight and desired molarity for accurate dosing in experimental protocols.

Research Findings and Notes

- The Fmoc protection strategy is well-established for amino acid derivatives, providing orthogonal protection compatible with solid-phase peptide synthesis.

- Reaction conditions must be carefully controlled to avoid side reactions such as over-acylation or decomposition of the Fmoc group.

- The compound’s solubility profile allows formulation in DMSO, PEG300, Tween 80, and aqueous mixtures for biological assays, with stepwise solvent addition ensuring clarity and stability.

- The compound serves as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules, leveraging the protected amino functionality for selective coupling reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Commercially available or synthesized |

| Protecting Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Requires dry conditions |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Polar aprotic solvents preferred |

| Base | Triethylamine or Sodium bicarbonate | Neutralizes HCl byproduct |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction Time | 3-6 hours total | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography | Gradient elution with hexane/ethyl acetate |

| Yield | Typically >70% | Dependent on reaction optimization |

| Storage | -20°C, inert atmosphere, amber vial | Protects from moisture and oxidation |

This detailed synthesis overview, supported by data and research findings, provides a comprehensive guide to the preparation of this compound, ensuring reproducibility and high purity for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains, which can be further elongated or modified.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid is in the field of peptide synthesis. The compound serves as a protected amino acid that can be incorporated into peptide chains. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for its stability under basic conditions, allowing for selective deprotection during the synthesis process.

Drug Development

This compound has potential applications in drug development due to its structural characteristics that can influence biological activity.

Case Studies

Numerous studies have investigated the incorporation of this compound into drug candidates aimed at targeting specific diseases. For instance, research has shown that peptides containing this amino acid exhibit enhanced binding affinity to certain receptors, which could lead to improved therapeutic efficacy.

Organic Synthesis

The compound is also utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives that can be used in different applications.

Synthetic Pathways

Several synthetic pathways have been developed using this compound as a starting material. These pathways often involve modifications such as alkylation, acylation, or cyclization to yield complex organic structures.

Material Science

In addition to its applications in chemistry and pharmaceuticals, this compound may also find uses in material science, particularly in the development of polymeric materials or nanomaterials where functionalized building blocks are required.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Fmoc-4-Amino-THP-4-COOH, highlighting differences in ring systems, substituents, and functional groups:

Key Structural and Functional Comparisons

Ring Systems and Rigidity

- The tetrahydropyran (THP) ring in the target compound provides moderate rigidity, while oxetane (four-membered ring, ) introduces strain, increasing reactivity but reducing stability .

- Thiopyran () and thiazolane () incorporate sulfur, enhancing lipophilicity and altering electronic profiles compared to oxygen-containing analogs .

Substituent Positioning Compounds like (S)-2-Fmoc-amino-4-(THP)butanoic acid () position the THP group on a side chain, offering flexibility for peptide backbone modifications, whereas the target compound integrates the THP directly into the backbone .

Hydrogen Bonding and Solubility

- Piperazine derivatives () exhibit basic nitrogen atoms, enabling stronger hydrogen bonding, which is advantageous for targeting polar enzyme active sites .

- The cyclohexane in Fmoc-tranexamic acid () increases hydrophobicity, making it suitable for membrane-associated peptides .

Synthetic Utility

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid, commonly referred to as Fmoc-tetrahydro-2H-pyran-4-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Chemical Formula : C21H21NO5

- CAS Number : 285996-72-7

- Molecular Weight : 365.40 g/mol

Synthesis

The synthesis of Fmoc-tetrahydro-2H-pyran-4-carboxylic acid typically involves selective oxidation and coupling reactions. Various methods have been developed to enhance yield and purity, with recent advancements focusing on greener synthetic routes that minimize by-products and waste .

Antimicrobial Activity

Recent studies have indicated that compounds similar to Fmoc-tetrahydro-2H-pyran derivatives exhibit antimicrobial properties. For instance, research has shown that modifications of the tetrahydropyran structure can enhance activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Preliminary investigations into the anticancer properties of Fmoc-tetrahydro-2H-pyran derivatives suggest that these compounds may inhibit cell proliferation in certain cancer cell lines. A study reported that specific analogs demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .

The proposed mechanism by which Fmoc-tetrahydro-2H-pyran derivatives exert their biological effects includes:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for cell growth.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : The interaction with various signaling pathways may contribute to its anticancer and antimicrobial activities .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Guidance :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood with adequate ventilation .

- Storage : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight or heat sources. Incompatible with strong acids/bases, oxidizing agents, and reducing agents .

Q. How can the Fmoc protecting group be safely removed during synthesis?

- Methodological Guidance :

- Use 20% piperidine in DMF for 30 minutes to cleave the base-labile Fmoc group. Monitor deprotection via HPLC or TLC. Avoid prolonged exposure to basic conditions, which may hydrolyze the tetrahydro-2H-pyran ring .

- Post-deprotection, neutralize with a weak acid (e.g., acetic acid) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques confirm the compound’s purity and structural identity?

- Methodological Guidance :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260–300 nm (Fmoc absorbance) .

- Identity :

- NMR (1H/13C): Confirm the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and tetrahydro-2H-pyran protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular weight (e.g., 383.4 g/mol for related analogs) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered derivatives?

- Methodological Guidance :

- Coupling Agents : Use HATU or DIC/HOBt to activate the carboxylic acid, reducing steric hindrance from the tetrahydro-2H-pyran ring .

- Solvent Optimization : Perform reactions in DMF or DCM with 2–4 equivalents of DIPEA to maintain a pH of 8–9, enhancing nucleophilic attack .

- Monitoring : Track reaction progress via LC-MS. If yields remain low, introduce microwave-assisted synthesis (50–60°C, 10–20 minutes) to accelerate kinetics .

Q. How should researchers resolve discrepancies in reported toxicity data?

- Methodological Guidance :

- Data Cross-Validation : Compare SDS classifications (e.g., acute oral toxicity Category 4 in vs. incomplete data in ). Prioritize stricter hazard controls (e.g., full PPE) until independent testing is performed.

- In Vitro Testing : Conduct MTT assays (cell viability) and Ames tests (mutagenicity) using mammalian cell lines (e.g., HEK-293) to generate lab-specific toxicity profiles .

Q. What strategies stabilize the compound in solution for long-term studies?

- Methodological Guidance :

- Solvent Selection : Prepare stock solutions in dry DMSO (stored at -20°C under argon) to prevent hydrolysis of the Fmoc group .

- Stability Testing : Use accelerated degradation studies (40°C, 75% humidity) with periodic HPLC analysis. Add antioxidants (e.g., BHT) if oxidation is observed .

Data Contradiction Analysis

Experimental Design Considerations

-

Synthetic Routes :

-

Critical Parameters :

- Temperature Control : Maintain ≤0°C during Fmoc protection to minimize side reactions.

- Purification : Use flash chromatography (silica gel, 10–20% MeOH/DCM) for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.